molecular formula C15H17NO3 B123344 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 153865-29-3

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No.: B123344
CAS No.: 153865-29-3
M. Wt: 259.3 g/mol
InChI Key: OYOMKTWEBJVRTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a carbazole derivative with a dioxolane moiety under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the carbazole ring .

Scientific Research Applications

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and dioxolane ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] imparts unique chemical and biological properties, making it distinct from its analogs. This functional group enhances its reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

6-methoxyspiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-10-2-3-13-11(8-10)12-9-15(18-6-7-19-15)5-4-14(12)16-13/h2-3,8,16H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOMKTWEBJVRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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